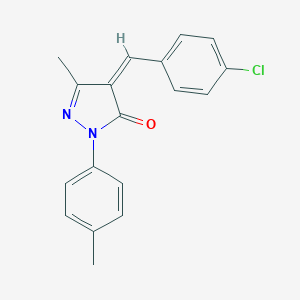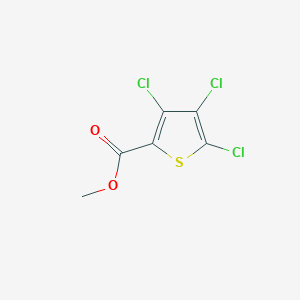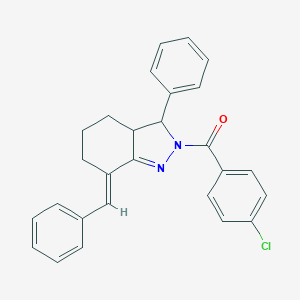
4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C20H20BrN3O3 and its molecular weight is 430.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research into similar pyrimidine derivatives focuses on the synthesis of novel compounds with potential biological activities. For example, the synthesis of thiazolopyrimidines and related compounds has been explored for their potential applications in drug development (Sherif et al., 1993). These studies involve developing synthetic pathways to create new chemical entities that could serve as the basis for developing new therapeutic agents.
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as dihydropyrimidinones, provides insights into their molecular conformations and potential interactions with biological targets (Kurbanova et al., 2009). Understanding the crystal structure is crucial for drug design, as it helps in predicting how these molecules might interact with enzymes, receptors, or other biological molecules.
Pharmacological Applications
Related pyrimidine derivatives have been explored for their pharmacological relevance, including as bifunctional compounds containing pharmacophores for potential use in treating diseases (Watermeyer et al., 2009). The design of such compounds involves linking different pharmacologically active moieties to create new agents with dual modes of action or improved efficacy.
Antimicrobial and Antifungal Activities
Studies on pyrimidine derivatives have shown significant antimicrobial and antifungal activities, suggesting their potential as novel antimicrobial agents (Sarvaiya et al., 2019). Research in this area focuses on identifying new compounds that could address the growing challenge of antibiotic resistance.
Antidiabetic and Anticonvulsant Activities
The exploration of pyrimidine derivatives for antidiabetic and anticonvulsant activities highlights their potential in managing diabetes and seizure disorders, respectively. These studies contribute to the ongoing search for more effective and safer treatments for these conditions (Lalpara et al., 2021).
properties
IUPAC Name |
4-(3-bromophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-3-27-16-9-7-15(8-10-16)23-19(25)17-12(2)22-20(26)24-18(17)13-5-4-6-14(21)11-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCASXZMFJKMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Biphenyl-4-yl)-2-(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429748.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429749.png)
![N-(4-{2-benzoyl-7-[4-(dimethylamino)benzylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-3-yl}phenyl)-N,N-dimethylamine](/img/structure/B429751.png)
![(3-bromophenyl){(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}methanone](/img/structure/B429752.png)
![2-(Biphenyl-4-yl)-5-(2-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429753.png)
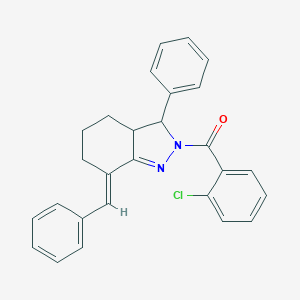

![5-[1,1'-Biphenyl]-4-yl-2-(2,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429757.png)
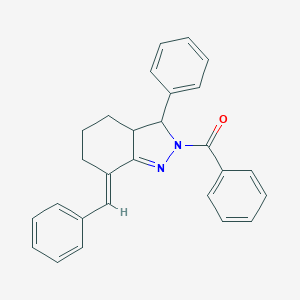
![(3-chlorophenyl){(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}methanone](/img/structure/B429761.png)
![9-bromo-5-[2-(difluoromethoxy)phenyl]-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429764.png)
